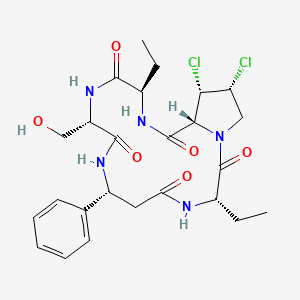

Andrastin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33Cl2N5O6 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15-,16+,17-,18+,20-,21+/m1/s1 |

InChI Key |

YWGAKIGNXGAAQR-BPOVIGQYSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Andrastin C Biosynthetic Pathway in Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid compound produced by various Penicillium species, including P. roqueforti and P. chrysogenum, has garnered significant interest due to its potential as an antitumor agent. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (adr), the enzymatic cascade responsible for its synthesis, and key regulatory influences. Furthermore, this document outlines detailed experimental protocols for the investigation of this pathway and presents quantitative data from gene silencing experiments to elucidate the role of each biosynthetic gene. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of this compound and its analogues is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), referred to as the adr cluster. In Penicillium roqueforti, the adr gene cluster spans approximately 29.4 kbp and comprises ten genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][2][3] An eleventh gene, adrB, is found in the P. chrysogenum cluster but exists as a non-functional pseudogene in P. roqueforti.[2][4] The functions of the enzymes encoded by these genes have been predicted based on homology and experimentally validated through gene silencing and heterologous expression studies.[1][5][6]

Table 1: Genes and Putative Functions in the Andrastin Biosynthetic Cluster

| Gene | Encoded Protein/Enzyme | Putative Function in Andrastin Biosynthesis |

| adrD | Polyketide Synthase (PKS) | Catalyzes the formation of the initial polyketide, 3,5-dimethylorsellinic acid (DMOA), from acetyl-CoA and malonyl-CoA.[5] |

| adrG | Farnesyl Diphosphate (B83284) Synthase | Synthesizes farnesyl diphosphate (FPP), the isoprenoid precursor. |

| adrK | DMOA Methyltransferase | Methylates DMOA. |

| adrH | FPP-DMOA Prenyltransferase | Catalyzes the attachment of FPP to the methylated DMOA. |

| adrI | Terpene Cyclase | Catalyzes the cyclization of the farnesyl moiety to form the characteristic andrastin core structure.[6] |

| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Involved in the modification of the andrastin scaffold.[6] |

| adrE | Ketoreductase | Involved in the reduction of keto groups on the andrastin intermediate.[6] |

| adrJ | Acetyltransferase | Catalyzes the acetylation of a hydroxyl group on the andrastin intermediate.[6] |

| adrA | Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications, likely one of the final steps in the pathway to produce Andrastin A.[6] |

| adrC | Major Facilitator Superfamily (MFS) Transporter | Potentially involved in the transport of biosynthetic intermediates or the final product, though its role in secretion is not fully confirmed.[2][3] |

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for Andrastin A, from which this compound is derived, is a multi-step enzymatic process commencing with precursors from primary metabolism.[5][7] The pathway involves the convergence of the polyketide and mevalonate (B85504) pathways to generate the meroterpenoid structure.

Caption: Proposed biosynthetic pathway of Andrastin A and C.

Quantitative Analysis of adr Gene Function

To elucidate the in vivo function of each gene within the adr cluster in P. roqueforti, RNA-mediated gene silencing (RNAi) has been employed. The following table summarizes the quantitative impact of silencing each adr gene on the production of Andrastin A.

Table 2: Effect of adr Gene Silencing on Andrastin A Production in P. roqueforti

| Silenced Gene | Average Reduction in Andrastin A Production (%) | Range of Reduction (%) | Reference |

| adrA | ~80 | 75-85 | [1] |

| adrC | ~75 | 70-80 | [1] |

| adrD | ~88 | 85-91.4 | [1] |

| adrE | ~85 | 80-90 | [1] |

| adrF | ~82 | 78-86 | [1] |

| adrG | ~80 | 75-85 | [1] |

| adrH | ~72 | 65-79 | [1] |

| adrI | ~90 | 88-92 | [1] |

| adrJ | ~85 | 82-88 | [1] |

| adrK | ~62 | 43.3-81 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions

-

Strain: Penicillium roqueforti CECT 2905 is routinely used for these studies.

-

Maintenance: The fungus is maintained on potato dextrose agar (B569324) (PDA) at 28°C.

-

Secondary Metabolite Production: For the production of andrastins, the fungus is cultured on YES agar (Yeast Extract Sucrose) for 7-15 days at 28°C.[1][8]

RNA-Mediated Gene Silencing (RNAi)

This protocol is designed to generate transformants with reduced expression of target genes in the adr cluster.

Caption: Experimental workflow for RNA-mediated gene silencing.

Detailed Steps:

-

Vector Construction:

-

Amplify sense and antisense fragments of the target adr gene using specific primers.

-

Clone these fragments into an appropriate RNAi vector, such as pJL43-RNAi, which contains strong promoters to drive the expression of the hairpin RNA.

-

-

Protoplast Formation and Transformation:

-

Grow P. roqueforti in liquid medium and harvest the mycelia.

-

Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transform the protoplasts with the RNAi vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

-

Selection and Validation:

-

Plate the transformed protoplasts on a selective medium (e.g., containing phleomycin (B10820842) if the vector confers resistance).

-

Isolate putative transformants and confirm the integration of the silencing cassette by PCR.

-

Quantify the reduction in target gene expression using quantitative reverse transcription PCR (qRT-PCR).

-

Metabolite Extraction and Quantification

This protocol describes the extraction of andrastins from fungal cultures and their quantification using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Grow the fungal strains on YES agar for 7 days at 28°C.[1]

-

Separate the mycelium from the agar.

-

-

Extraction:

-

HPLC Analysis:

-

Analyze the extracts using a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both with 0.1% formic acid.

-

Detect and quantify the andrastins using a UV detector at an appropriate wavelength (e.g., 210 nm) and by comparing with a standard curve of purified Andrastin A.

-

Confirm the identity of the peaks using mass spectrometry (LC-MS).[9]

-

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to quantify the expression levels of the adr genes.[8]

-

RNA Extraction:

-

Grow P. roqueforti strains on YES agar for 15 days at 28°C.[8]

-

Harvest the mycelia and freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit or method (e.g., TRIzol).

-

-

cDNA Synthesis:

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

Heterologous Reconstitution of the Andrastin Pathway

The Andrastin A biosynthetic pathway has been successfully reconstituted in the heterologous host Aspergillus oryzae.[6] This approach allows for the functional characterization of the biosynthetic enzymes.

General Workflow:

-

Gene Cloning and Vector Construction:

-

Amplify the cDNAs of the target adr genes from P. chrysogenum or P. roqueforti.

-

Clone the genes into A. oryzae expression vectors under the control of strong, inducible promoters.

-

-

Host Transformation:

-

Transform A. oryzae protoplasts with the expression vectors.

-

Select for transformants carrying the integrated genes.

-

-

Culture and Metabolite Analysis:

-

Culture the engineered A. oryzae strains under conditions that induce gene expression.

-

Extract and analyze the culture medium and mycelia for the production of andrastin intermediates and final products using LC-MS.

-

Regulatory Mechanisms

The production of this compound is subject to complex regulatory networks that control secondary metabolism in Penicillium. Global regulators, such as LaeA, a component of the velvet complex, have been shown to influence the expression of the adr gene cluster. In P. roqueforti, disruption of the PrlaeA gene leads to a significant reduction in the production of Andrastin A, indicating that PrlaeA is a positive regulator of this biosynthetic pathway.[8]

Conclusion

The elucidation of the this compound biosynthetic pathway in Penicillium has provided a detailed understanding of the genetic and enzymatic machinery responsible for the production of this promising bioactive compound. The characterization of the adr gene cluster, coupled with quantitative gene silencing studies and heterologous reconstitution, has paved the way for metabolic engineering strategies aimed at overproducing andrastins for pharmaceutical applications. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and manipulate this intricate biosynthetic pathway.

References

- 1. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Andrastin C: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Promising Fungal Metabolite for Oncological and Antimicrobial Research

Andrastin C, a meroterpenoid compound derived from various Penicillium species, has emerged as a molecule of significant interest in the field of drug discovery. Primarily recognized for its potent inhibitory effects on protein farnesyltransferase, this compound exhibits a range of biological activities, including notable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known functions, experimental protocols for its evaluation, and the putative signaling pathways it modulates.

Overview of Biological Activities

This compound is a member of the andrastin family of fungal metabolites, which are known for their diverse biological properties. The primary reported activities of this compound and its analogs are summarized below.

Enzyme Inhibition: Protein Farnesyltransferase

The most well-documented biological activity of this compound is its inhibition of protein farnesyltransferase (PFTase)[1][2][3][4]. PFTase is a crucial enzyme that catalyzes the post-translational farnesylation of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesyl group anchors these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting PFTase, this compound disrupts these signaling cascades, which are often hyperactivated in cancerous cells.

Cytotoxic Activity

Consistent with its role as a PFTase inhibitor, this compound has demonstrated cytotoxic effects against several human cancer cell lines. This activity is attributed to the disruption of essential cellular signaling, leading to cell cycle arrest and apoptosis. The cytotoxic potential of andrastin-type meroterpenoids has been observed against a panel of human tumor cell lines, highlighting their potential as anticancer agents[5].

Antimicrobial Activity

While the primary focus of this compound research has been on its anticancer properties, related andrastin compounds have also exhibited antimicrobial activities. This suggests that this compound may also possess the potential for development as an antimicrobial agent, warranting further investigation against a broad spectrum of bacterial and fungal pathogens.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound and its analogs.

Table 1: Protein Farnesyltransferase Inhibition by Andrastins

| Compound | IC50 (µM) | Source |

| Andrastin A | 24.9 | |

| Andrastin B | 47.1 | |

| This compound | 13.3 |

Table 2: Cytotoxic Activity of Andrastin Analogs Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | |

| Penimeroterpenoid A | HCT116 (Colon Carcinoma) | 78.63 ± 2.85 | |

| Penimeroterpenoid A | SW480 (Colon Adenocarcinoma) | 95.54 ± 1.46 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Protein Farnesyltransferase (PFTase) Inhibition Assay (Fluorimetric Method)

This non-radioactive, high-throughput assay measures the inhibition of PFTase activity by quantifying the fluorescence of a dansyl-labeled peptide substrate that becomes farnesylated.

Materials:

-

PFTase enzyme (recombinant)

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (or other test inhibitors) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader (λex = 340 nm, λem = 550 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, PFTase enzyme, and the dansyl-labeled peptide substrate.

-

Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding FPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, SW480)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well cell culture plates

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The following day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Positive control antibiotic/antifungal agent

-

Spectrophotometer or microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

In a 96-well microplate, prepare serial two-fold dilutions of this compound in the broth.

-

Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Putative Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound, the inhibition of PFTase, directly implicates the Ras signaling pathway. Ras proteins are central nodes in a complex network of signaling cascades that control cell fate. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by this compound.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]

- 4. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid natural product isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent inhibitory activity against farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making farnesyltransferase inhibitors like this compound promising candidates for anticancer drug development. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, experimental protocols, and biosynthetic pathway visualizations.

Chemical Structure and Stereochemistry

This compound possesses a complex tetracyclic androstane-type skeleton. Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate[1]. The molecular formula of this compound is C₂₈H₄₀O₆, with a molecular weight of 472.6 g/mol [1].

The core structure is a 17-oxosteroid characterized by a 5-beta, 9-beta, 10-alpha, and 13-alpha configuration[1]. Key functional groups include an acetoxy group at the 3-beta position, a hydroxy group at position 15, a methoxycarbonyl group at position 14, and multiple methyl substitutions at positions 4, 4, 8, 12, and 16[1]. The cyclopentane (B165970) ring (D-ring) of this compound exhibits keto-enol tautomerism, which initially presented challenges in its structure elucidation[2].

The absolute stereochemistry of the andrastin skeleton was definitively established through X-ray crystallographic analysis of a p-bromobenzoyl derivative of the closely related Andrastin A[2][3][4]. This analysis confirmed the ent-5α,14β-androstane configuration for the andrastin family of compounds[2][3].

Spectroscopic Data

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for a representative andrastin-type compound are presented below. The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C[5].

Table 1: ¹H and ¹³C NMR Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.8 | 1.65, m; 1.45, m |

| 2 | 22.9 | 1.95, m; 1.80, m |

| 3 | 78.9 | 4.65, dd, 11.5, 4.5 |

| 4 | 37.9 | |

| 5 | 50.1 | 1.90, m |

| 6 | 21.5 | 1.60, m; 1.50, m |

| 7 | 34.2 | 1.75, m; 1.30, m |

| 8 | 41.8 | |

| 9 | 53.5 | 2.19, d, 11.0 |

| 10 | 204.5 | |

| 11 | 126.4 | 5.82, d, 11.0 |

| 12 | 132.9 | |

| 13 | 49.8 | |

| 14 | 70.6 | |

| 15 | 210.6 | |

| 16 | 72.1 | |

| 17 | 206.8 | |

| 18 | 14.1 | 1.85, s |

| 19 | 18.9 | 1.68, s |

| 20 | 24.3 | 1.26, s |

| 21 | 202.1 | 10.1, s |

| 22 (OAc) | 170.7 | |

| 23 (OAc) | 21.3 | 2.05, s |

| 24 | 28.1 | 1.05, s |

| 25 | 22.1 | 1.01, s |

| 26 | 16.5 | 1.15, s |

| 27 (COOCH₃) | 167.3 | |

| 28 (COOCH₃) | 52.5 | 3.75, s |

Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: IR and MS Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]

| Spectroscopic Technique | Data |

| IR (neat, νₘₐₓ) | 3445 cm⁻¹ (O-H stretch), 2954 cm⁻¹ (C-H stretch), 1752 cm⁻¹ (C=O stretch, ester/ketone) |

| HRESIMS | m/z 525.2454 [M+Na]⁺ (Calculated for C₂₈H₃₈O₈Na, 525.2459) |

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and structural elucidation of andrastin-type compounds from Penicillium species, based on established protocols[5][6][7].

Fungal Cultivation and Extraction

-

Fermentation: The producing fungal strain, such as Penicillium roqueforti, is cultivated in a suitable liquid or solid medium (e.g., YES agar) for a period of 7-14 days at approximately 28°C to allow for the production of secondary metabolites.

-

Extraction: The culture medium and/or mycelium are extracted with an organic solvent mixture, typically ethyl acetate (B1210297):dichloromethane:methanol (e.g., in a 3:2:1 ratio) with the addition of 1% formic acid to improve extraction efficiency. The mixture is often sonicated to ensure thorough extraction[6].

Purification

A multi-step chromatographic approach is employed for the purification of this compound:

-

Silica (B1680970) Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate compounds based on polarity.

-

ODS Chromatography: Fractions containing the target compound are further purified by reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a methanol/water or acetonitrile/water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a suitable solvent system and monitoring with a UV detector[7].

Structure Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the purified compound.

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure:

-

¹H NMR: Provides information on the proton environments, including chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

COSY (Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks, revealing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton and placing substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Biosynthetic Pathway and Biological Activity

This compound is a member of the andrastin family of meroterpenoids, which are biosynthesized through a hybrid pathway involving both the terpenoid and polyketide pathways[3]. The biosynthesis of the closely related Andrastin A has been studied, and the gene cluster responsible for its production has been identified in Penicillium chrysogenum[6].

The following diagram illustrates the key steps in the biosynthesis of the andrastin skeleton, starting from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).

Caption: Biosynthetic pathway of the Andrastin skeleton.

This compound exhibits its biological activity by inhibiting farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to the C-terminus of certain proteins, including the Ras family of small GTPases. This farnesylation is a critical step for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling pathways, leading to the suppression of cell proliferation, which is a key mechanism for its potential anticancer effects.

Caption: Inhibition of Ras farnesylation by this compound.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its unique chemical architecture, characterized by a highly substituted and stereochemically rich androstane (B1237026) skeleton, has been elucidated through a combination of advanced spectroscopic techniques and confirmed by X-ray crystallography of a close analog. As a potent inhibitor of farnesyltransferase, this compound continues to be a valuable lead compound in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of its chemical and stereochemical features, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. satoshi-omura.info [satoshi-omura.info]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Keto-Enol Tautomerism of Andrastin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid isolated from Penicillium roqueforti, is a known protein farnesyltransferase inhibitor. Its complex chemical structure, featuring a 17-oxo steroid core, presents the potential for interesting chemical dynamics, including keto-enol tautomerism. This phenomenon, the interconversion between a keto and an enol form, can have significant implications for a molecule's biological activity, physicochemical properties, and drug development potential. This technical guide provides a theoretical framework for understanding and investigating the keto-enol tautomerism of this compound. Due to a lack of direct experimental studies on this specific tautomerism, this document outlines a proposed course of investigation based on established chemical principles and analytical techniques. It includes hypothetical quantitative data, detailed experimental and computational protocols, and workflow visualizations to guide future research in this area.

Introduction to Keto-Enol Tautomerism and this compound

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1][2] This equilibrium is influenced by factors such as solvent, temperature, and the presence of other functional groups that can stabilize one tautomer over the other through conjugation, aromaticity, or intramolecular hydrogen bonding.[2] The position of this equilibrium can profoundly impact a molecule's reactivity, polarity, and ability to interact with biological targets.[3]

This compound is a tetracyclic meroterpenoid with the molecular formula C₂₈H₄₀O₆.[4] Its structure is characterized by a 17-oxosteroid framework, substituted with various functional groups, including a hydroxyl group at C-15 and an acetoxy group at C-3.[4] The key feature relevant to this guide is the ketone at the C-17 position within a five-membered ring and the presence of an adjacent hydrogen atom at C-16, making keto-enol tautomerism possible. The PubChem database notably classifies this compound as both a "17-oxo steroid" and an "enol," suggesting the potential significance of the enol tautomer.[4]

This guide will explore the hypothetical keto-enol equilibrium of this compound, propose methods for its characterization, and discuss the potential implications for its biological function and drug development.

The Proposed Keto-Enol Tautomerism of this compound

The keto form of this compound contains a carbonyl group at C-17. The presence of a proton at the alpha-carbon (C-16) allows for its tautomerization to the enol form, which features a carbon-carbon double bond between C-16 and C-17 and a hydroxyl group at C-17.

The equilibrium between the keto and enol forms of this compound can be influenced by several structural features. The formation of the enol may be stabilized by the creation of a conjugated system involving the C=C double bond of the enol and potentially other nearby pi-systems. Furthermore, the proximity of the C-15 hydroxyl group could allow for intramolecular hydrogen bonding with the enol oxygen, further stabilizing this tautomer.

Figure 1: General principle of keto-enol tautomerism.

Figure 2: Proposed keto-enol tautomerism of this compound.

Hypothetical Quantitative Data

In the absence of experimental data for this compound's tautomerism, the following tables present hypothetical quantitative data that could be expected from spectroscopic analysis. These values are based on typical chemical shifts for the relevant functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers.

| Atom | Keto Form (δ) | Enol Form (δ) | Notes |

| ¹H | |||

| H-16 | ~ 2.5 - 3.0 ppm | ~ 5.5 - 6.0 ppm | Significant downfield shift of the α-proton in the enol form due to its vinylic character. |

| Enol OH | - | ~ 15 - 17 ppm | Characteristic chemical shift for an intramolecularly hydrogen-bonded enolic proton. |

| ¹³C | |||

| C-17 | ~ 200 - 220 ppm | ~ 140 - 150 ppm | Upfield shift of the carbonyl carbon upon enolization to a hydroxyl-bearing sp² carbon. |

| C-16 | ~ 40 - 50 ppm | ~ 100 - 110 ppm | Downfield shift of the α-carbon as it becomes part of a double bond. |

Table 2: Hypothetical Tautomeric Equilibrium Composition of this compound.

| Solvent | Temperature (°C) | % Keto Form | % Enol Form | Notes |

| CDCl₃ | 25 | 85 | 15 | Non-polar aprotic solvent may favor the less polar keto form. |

| DMSO-d₆ | 25 | 70 | 30 | Polar aprotic solvent may stabilize the enol form through hydrogen bonding. |

| CD₃OD | 25 | 75 | 25 | Polar protic solvent can exchange with the enolic proton, potentially shifting the equilibrium. |

| CDCl₃ | 50 | 80 | 20 | Higher temperatures may favor the enol form if its formation is endothermic. |

Proposed Experimental and Computational Protocols

To investigate the keto-enol tautomerism of this compound, a combination of spectroscopic and computational methods is proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the keto and enol tautomers of this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of purified this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra. The presence of the enol form would be indicated by a characteristic signal for the enolic proton (potentially in the 15-17 ppm range if intramolecularly hydrogen-bonded) and a vinylic proton signal for H-16. Integration of the signals corresponding to unique protons of the keto and enol forms will allow for the quantification of their relative concentrations.

-

¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra, including DEPT-135 experiments. The keto form will show a characteristic carbonyl signal (around 200-220 ppm for C-17), while the enol form will exhibit signals for sp² carbons (C-16 and C-17) in the vinylic/aromatic region.

-

2D NMR Spectroscopy (HSQC and HMBC): Perform 2D NMR experiments to unambiguously assign the proton and carbon signals for both tautomers. HMBC correlations between the enolic hydroxyl proton and neighboring carbons would provide definitive evidence for the enol form.

-

Variable Temperature (VT) NMR: Conduct ¹H NMR experiments at different temperatures (e.g., from 25°C to 75°C) to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the tautomeric equilibrium.

X-ray Crystallography

Objective: To determine the tautomeric form of this compound present in the solid state.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule. This model will unambiguously show the location of protons and double bonds, thereby identifying the tautomeric form present in the crystal lattice.

Computational Chemistry

Objective: To theoretically predict the relative stabilities of the keto and enol tautomers of this compound and to support the interpretation of experimental data.

Methodology:

-

Structure Preparation: Build the 3D structures of both the keto and enol tautomers of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search for both tautomers to identify the lowest energy conformers.

-

Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

-

Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.

-

Solvation Effects: To model the influence of different solvents, employ a continuum solvation model (e.g., PCM or SMD) to calculate the relative energies of the tautomers in solvents corresponding to those used in NMR experiments.

-

NMR Chemical Shift Prediction: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for both tautomers using the GIAO method. These predicted shifts can then be compared with the experimental data to aid in the assignment of the observed signals.

Figure 3: Proposed experimental and computational workflow.

Potential Implications for Drug Development

The keto-enol tautomerism of this compound could have several important implications for its development as a therapeutic agent:

-

Biological Activity: The two tautomers will have different three-dimensional shapes and hydrogen bonding capabilities. This could lead to differential binding affinities for its biological target, protein farnesyltransferase. One tautomer may be significantly more active than the other.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers. Understanding the tautomeric equilibrium is crucial for predicting and optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound.

-

Drug Formulation: The stability of each tautomer may vary under different pH and storage conditions. Knowledge of the tautomerism is essential for developing stable and effective drug formulations.

Conclusion

While there is currently no direct experimental evidence for the keto-enol tautomerism of this compound in the scientific literature, its chemical structure strongly suggests that such an equilibrium is plausible and warrants investigation. This technical guide provides a comprehensive, albeit theoretical, roadmap for researchers to explore this phenomenon. By employing a combination of advanced spectroscopic and computational techniques, a detailed understanding of the tautomeric behavior of this compound can be achieved. Such knowledge will not only provide valuable insights into the fundamental chemistry of this natural product but also be critical for its potential development as a therapeutic agent. The proposed workflows and hypothetical data presented herein serve as a foundation for initiating these important studies.

References

Unveiling the Cytotoxic Potential of Andrastin C: A Technical Guide for Cancer Researchers

An In-depth Exploration of the Cytotoxic Effects of Andrastin C on Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a member of the andrastin family of meroterpenoids, has been identified as a protein farnesyltransferase inhibitor. This mode of action positions it as a compound of significant interest in oncology research, as farnesyltransferase is a key enzyme in the post-translational modification of various proteins implicated in cancer cell signaling, including the Ras superfamily. By inhibiting this enzyme, andrastins can disrupt aberrant signaling pathways that drive tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the cytotoxic effects of andrastin-type compounds on cancer cell lines, drawing on available data for andrastins and related meroterpenoids to elucidate the potential mechanisms of action of this compound. Due to the limited specific research on this compound's cytotoxic effects, this guide incorporates data from closely related andrastin compounds to provide a foundational understanding for future research.

Quantitative Analysis of Cytotoxic Activity

While specific cytotoxic data for this compound is limited in publicly available research, studies on related andrastin-type meroterpenoids provide valuable insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of penimeroterpenoid A, an andrastin-type meroterpenoid, against various human cancer cell lines.

Table 1: Cytotoxic Activity of Penimeroterpenoid A (an Andrastin-type Meroterpenoid) against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 82.61 ± 3.71 |

| HCT116 | Colon Cancer | 78.63 ± 2.85 |

| SW480 | Colon Cancer | 95.54 ± 1.46 |

Data presented as mean ± standard deviation.

It is important to note that other andrastin-type meroterpenoids have demonstrated potent cytotoxic activities[1]. For instance, Andrastone A, another related compound, has shown a selective antiproliferative effect against HepG2 tumor cells with an IC50 value of 7.8 μM[2].

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section outlines detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, SW480)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (early and late stages) and necrosis.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Cell Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Mechanism of Action and Signaling Pathways

Andrastins A-C have been identified as inhibitors of protein farnesyltransferase[3]. This enzyme is responsible for the farnesylation of a variety of proteins, most notably the Ras family of small GTPases. Farnesylation is a crucial post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.

Oncogenic mutations in Ras are prevalent in many human cancers, leading to a constitutively active state that drives uncontrolled cell proliferation, survival, and metastasis. By inhibiting farnesyltransferase, this compound can prevent the localization and activation of Ras, thereby blocking its oncogenic signaling cascades.

Furthermore, research on Andrastone A, a related andrastin, has demonstrated its ability to induce apoptosis through both caspase-dependent and retinoid X receptor alpha (RXRα)-dependent pathways in HepG2 liver cancer cells[2]. This suggests that the cytotoxic effects of andrastins may be multifaceted, involving the induction of programmed cell death through intrinsic and potentially extrinsic pathways.

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for investigating the cytotoxic effects of this compound.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound and its related compounds represent a promising class of natural products with potential applications in cancer therapy. Their ability to inhibit farnesyltransferase provides a clear rationale for their cytotoxic effects against cancer cells that are dependent on pathways regulated by farnesylated proteins like Ras. The available data on related andrastin-type meroterpenoids suggest that this compound is likely to exhibit cytotoxic activity against a range of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Further in-depth studies are warranted to fully elucidate the specific cytotoxic mechanisms of this compound. This includes comprehensive screening against a broader panel of cancer cell lines, detailed investigation of its effects on apoptosis and the cell cycle, and a thorough analysis of the signaling pathways it modulates. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for researchers to embark on these critical investigations, which will be instrumental in determining the therapeutic potential of this compound in the fight against cancer.

References

- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Andrastin C in an In Vitro Farnesyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a fungal metabolite that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their proper subcellular localization and function in signal transduction pathways that regulate cell growth and proliferation.[1][2][3] Inhibition of FTase can disrupt these signaling pathways, making it a compelling target for the development of anticancer therapeutics.[2]

These application notes provide a detailed protocol for an in vitro farnesyltransferase assay to determine the inhibitory activity of this compound. The described method is a non-radioactive, fluorescence-based assay that offers a safe and high-throughput-compatible format for screening and characterizing FTase inhibitors.

Mechanism of Action

Protein farnesyltransferase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This compound exerts its inhibitory effect by interfering with this enzymatic process. The in vitro assay described herein quantifies this inhibition by measuring the reduction in the rate of farnesylation of a fluorescently labeled peptide substrate in the presence of the inhibitor.

Quantitative Data

The inhibitory potency of this compound and its analogs against protein farnesyltransferase is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | IC50 (µM) | Source |

| Andrastin A | 24.9 | |

| Andrastin B | 47.1 | |

| This compound | 13.3 |

Signaling Pathway

Caption: Farnesylation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol is a representative method for determining the IC50 value of this compound using a fluorimetric in vitro farnesyltransferase assay. The assay measures the increase in fluorescence that occurs when a dansylated peptide substrate is farnesylated.

Materials and Reagents

-

Farnesyltransferase (FTase): Recombinant human or rat FTase.

-

Farnesyl Pyrophosphate (FPP): Substrate for the FTase enzyme.

-

Dansylated Peptide Substrate: A peptide containing the CAAX motif with a fluorescent dansyl group, e.g., N-Dansyl-Gly-Cys-Val-Ile-Ser (N-Dansyl-GCVIS).

-

This compound: To be dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT).

-

Control Inhibitor (optional): A known FTase inhibitor for assay validation.

-

96-well or 384-well black, flat-bottom microplates.

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm.

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

-

Enzyme Solution: Dilute the FTase to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Solutions:

-

Prepare a stock solution of FPP in assay buffer.

-

Prepare a stock solution of the dansylated peptide in assay buffer. The final concentrations in the assay are typically in the low micromolar range.

-

-

This compound Dilutions: Prepare a series of dilutions of this compound in the assay solvent (e.g., DMSO). Then, make a final dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

Assay Procedure

Caption: Experimental workflow for the in vitro farnesyltransferase assay.

-

Plate Setup:

-

Test Wells: Add assay buffer, this compound at various concentrations, and FTase enzyme.

-

Positive Control (100% activity): Add assay buffer, solvent control (e.g., DMSO), and FTase enzyme.

-

Negative Control (0% activity/No Enzyme): Add assay buffer, solvent control, and no FTase enzyme.

-

-

Pre-incubation: Add the FTase enzyme to the wells containing this compound or solvent control. Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a master mix of the FPP and dansylated peptide substrates in the assay buffer. Add this substrate mix to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

Data Analysis

-

Calculate Initial Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (V₀ of test well - V₀ of negative control) / (V₀ of positive control - V₀ of negative control)] * 100

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Troubleshooting

-

High background fluorescence: Ensure the use of black microplates to minimize background. Check for autofluorescence of the test compound.

-

No or low enzyme activity: Verify the activity of the FTase enzyme. Ensure DTT is freshly added to the assay buffer.

-

Precipitation of compound: Check the solubility of this compound in the final assay buffer. The final DMSO concentration may need to be optimized.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a multichannel pipette for simultaneous addition of reagents where possible.

Conclusion

This fluorescence-based in vitro farnesyltransferase assay provides a robust and reliable method for characterizing the inhibitory properties of compounds like this compound. The detailed protocol and guidelines presented here will enable researchers to effectively screen and study potential farnesyltransferase inhibitors in a drug discovery setting.

References

Application Notes and Protocols for Measuring Andrastin C Activity in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrastin C is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification for several proteins involved in cellular signaling, most notably the Ras family of small GTPases.[2] The Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival.[3][4] Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3]

By inhibiting FTase, this compound can prevent the farnesylation and subsequent membrane localization of Ras, thereby blocking its downstream signaling and oncogenic activity. This mechanism of action makes this compound and other farnesyltransferase inhibitors (FTIs) promising candidates for anticancer drug development.

These application notes provide detailed protocols for cell-based assays to measure the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.

Key Concepts and Signaling Pathway

The primary target of this compound is farnesyltransferase, a key enzyme in the Ras signaling pathway. Understanding this pathway is crucial for interpreting the results of cell-based assays.

Ras Signaling Pathway and Farnesyltransferase Inhibition

Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). For Ras to become biologically active, it must undergo a series of post-translational modifications, with farnesylation being the initial and essential step. Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of Ras. This modification, along with subsequent proteolytic cleavage, carboxymethylation, and sometimes palmitoylation, facilitates the anchoring of Ras to the inner leaflet of the plasma membrane. Membrane localization is a prerequisite for Ras to interact with its downstream effectors and propagate signals.

This compound, as a farnesyltransferase inhibitor, competitively blocks the active site of FTase, preventing the farnesylation of Ras and other farnesylated proteins. This inhibition leads to the accumulation of unprocessed Ras in the cytoplasm, rendering it unable to participate in signaling cascades. The major downstream effector pathways of Ras include the Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis. By disrupting these pathways, this compound can induce anti-proliferative and pro-apoptotic effects in cancer cells.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of this compound from an in-vitro enzymatic assay and the cytotoxic activities of a structurally related andrastin-type meroterpenoid, Penimeroterpenoid A, in various cancer cell lines. This data provides a reference for the expected potency of this compound in cell-based assays.

Table 1: In-Vitro Farnesyltransferase Inhibitory Activity of Andrastins

| Compound | IC50 (µM) |

| Andrastin A | 24.9 |

| Andrastin B | 47.1 |

| This compound | 13.3 |

| Data from Omura et al., 1996 |

Table 2: Cytotoxic Activity (IC50) of Penimeroterpenoid A (an Andrastin analog) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 82.61 ± 3.71 |

| HCT116 | Colon Cancer | 78.63 ± 2.85 |

| SW480 | Colon Cancer | 95.54 ± 1.46 |

| T24 | Bladder Carcinoma | > 100 |

| HeLa | Cervical Carcinoma | > 100 |

| MCF-7 | Breast Cancer | > 100 |

| Data from Liu et al., 2021 |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on cancer cell lines.

Experimental Workflow

The general workflow for evaluating the activity of this compound involves treating cancer cells with the compound and then assessing its effects using various cell-based assays.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Selected cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (blank).

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution

-

Selected cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells).

-

Wash the attached cells with PBS and then trypsinize them.

-

Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

For suspension cells, simply collect the cells by centrifugation.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer from the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

The cell population will be distributed into four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Compare the percentage of apoptotic cells (early + late) in the this compound-treated samples to the vehicle control.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

This compound stock solution

-

Selected cancer cell line

-

6-well plates

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and centrifugation as described in the apoptosis assay protocol.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Acquire the data on a linear scale.

-

A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Compare the cell cycle distribution of this compound-treated cells with the vehicle control to identify any cell cycle arrest.

-

References

- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Andrastin C Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a member of the andrastin family of meroterpenoid natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. These compounds are primarily produced by various species of the Penicillium fungus, including Penicillium roqueforti and Penicillium chrysogenum. This document provides a detailed experimental protocol for the extraction, purification, and preliminary characterization of this compound for research and drug development purposes.

Biosynthetic Pathway of Andrastin A (Precursor to this compound)

The biosynthesis of andrastins begins with the precursor 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including those catalyzed by a non-ribosomal peptide synthetase-polyketide synthase (NR-PKS), methyltransferase, and terpene cyclase, lead to the formation of the andrastin scaffold. While the complete pathway to this compound is not fully elucidated, it is understood to diverge from the Andrastin A pathway through subsequent enzymatic modifications.

Caption: Biosynthetic pathway leading to Andrastin A and the proposed divergence to this compound.

Quantitative Data Summary

Precise quantitative yields for this compound are not widely reported in the public literature. However, data for the closely related Andrastin A can provide a useful benchmark for expected production levels.

| Compound | Producing Organism | Production Level | Reference |

| Andrastin A | Penicillium roqueforti CECT 2905 | 61 µg/g of fungal culture | [1] |

Note: The yield of this compound is expected to be in a similar range but will vary depending on the specific Penicillium strain and fermentation conditions. Optimization of culture conditions is crucial for maximizing the yield of the target compound.

Experimental Protocols

The following protocols are based on established methods for the extraction and purification of andrastin-type meroterpenoids from Penicillium species.

Fungal Fermentation

This protocol describes the solid-state fermentation of a Penicillium species for the production of this compound.

Materials:

-

Penicillium sp. culture (e.g., P. roqueforti or a marine-derived strain)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production medium: Rice

-

Erlenmeyer flasks (250 mL and 1 L)

-

Incubator

Procedure:

-

Activation of Fungal Strain: Inoculate the Penicillium sp. onto a PDA plate and incubate at 25-28°C for 5-7 days until sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.

-

Solid-State Fermentation:

-

Place 100 g of rice and 150 mL of distilled water into several 1 L Erlenmeyer flasks and autoclave.

-

Inoculate each flask with 10 mL of the seed culture.

-

Incubate the flasks under static conditions at 25°C for 21-30 days in the dark.

-

Extraction of this compound

This protocol details the extraction of this compound from the solid-state fermentation culture.

Materials:

-

Fermented rice culture

-

Ethyl acetate (B1210297) (EtOAc)

-

Large beaker or flask

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Combine the entire content of the fermentation flasks into a large beaker.

-

Add ethyl acetate to the fermented rice culture at a ratio of 3:1 (v/w).

-

Macerate and stir the mixture at room temperature for 24 hours.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Filter the combined ethyl acetate extracts to remove the solid rice material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using column chromatography.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: Petroleum ether and acetone (B3395972) (gradient elution)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.

-

Collect fractions of approximately 20-30 mL.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Combine the fractions containing the target compound and concentrate them using a rotary evaporator.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

-

Partially purified this compound fraction

-

HPLC system with a C18 column

-

Mobile phase: Acetonitrile (B52724) (ACN) and water (H₂O)

-

0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the partially purified fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 45% ACN in water).

-

Inject the sample onto the column.

-